molecular formula C6H8BrIO B15296629 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B15296629
M. Wt: 302.94 g/mol
InChI Key: QMBIUOJMRRBQFB-UHFFFAOYSA-N
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Description

4-Bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a bromine and an iodine atom attached to a bicyclic hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be facilitated by photochemistry . This approach allows for the efficient formation of the bicyclic structure with the desired substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of photochemical synthesis and cycloaddition reactions can be scaled up for industrial applications. The use of photochemical reactors and controlled reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can interact with molecular targets through substitution or addition reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H8BrIO

Molecular Weight

302.94 g/mol

IUPAC Name

4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8BrIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

QMBIUOJMRRBQFB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)Br

Origin of Product

United States

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